molecular formula C9H20BrO3P B8771701 Diethyl-5-bromopentylphosphonate CAS No. 42757-42-6

Diethyl-5-bromopentylphosphonate

Cat. No. B8771701
M. Wt: 287.13 g/mol
InChI Key: GSSVPYDPBHEDBM-UHFFFAOYSA-N
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Patent
US04206156

Procedure details

A mixture of 1,5-dibromopentane (500 g.) and triethylphosphite (72.0 g.) was stirred at 160° C. for 40 minutes and then excess 1,5-dibromopentane was distilled off under reduced pressure to give oily diethyl 5-bromopentylphosphonate (129.6 g.).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][Br:7].[CH2:8]([O:10][P:11]([O:15]CC)[O:12][CH2:13][CH3:14])[CH3:9]>>[Br:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][P:11](=[O:15])([O:12][CH2:13][CH3:14])[O:10][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
BrCCCCCBr
Name
Quantity
72 g
Type
reactant
Smiles
C(C)OP(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
was stirred at 160° C. for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
excess 1,5-dibromopentane was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrCCCCCP(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 129.6 g
YIELD: CALCULATEDPERCENTYIELD 104.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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